4-methyl-6-nitro-1H-indazole 4-methyl-6-nitro-1H-indazole
Brand Name: Vulcanchem
CAS No.: 885520-77-4
VCID: VC7811203
InChI: InChI=1S/C8H7N3O2/c1-5-2-6(11(12)13)3-8-7(5)4-9-10-8/h2-4H,1H3,(H,9,10)
SMILES: CC1=CC(=CC2=C1C=NN2)[N+](=O)[O-]
Molecular Formula: C8H7N3O2
Molecular Weight: 177.16 g/mol

4-methyl-6-nitro-1H-indazole

CAS No.: 885520-77-4

Cat. No.: VC7811203

Molecular Formula: C8H7N3O2

Molecular Weight: 177.16 g/mol

* For research use only. Not for human or veterinary use.

4-methyl-6-nitro-1H-indazole - 885520-77-4

Specification

CAS No. 885520-77-4
Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
IUPAC Name 4-methyl-6-nitro-1H-indazole
Standard InChI InChI=1S/C8H7N3O2/c1-5-2-6(11(12)13)3-8-7(5)4-9-10-8/h2-4H,1H3,(H,9,10)
Standard InChI Key LOUROJHPRPDTSO-UHFFFAOYSA-N
SMILES CC1=CC(=CC2=C1C=NN2)[N+](=O)[O-]
Canonical SMILES CC1=CC(=CC2=C1C=NN2)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The indazole core consists of a fused benzene and pyrazole ring, with substituents influencing electronic distribution and reactivity. The 4-methyl group introduces steric effects, while the 6-nitro group acts as a strong electron-withdrawing moiety. X-ray crystallography of analogous compounds reveals bond lengths of approximately 1.35 Å for N-N in the pyrazole ring and 1.45 Å for C-NO2_2.

Table 1: Fundamental Molecular Data

PropertyValueSource
Molecular FormulaC8H7N3O2\text{C}_8\text{H}_7\text{N}_3\text{O}_2PubChem
Molecular Weight177.16 g/molBOC Sciences
SMILESCC1=CC(=CC2=C1C=NN2)N+[O-]PubChem
InChIKeyLOUROJHPRPDTSO-UHFFFAOYSA-NPubChem
logP2.30BOC Sciences

Spectroscopic Signatures

  • IR Spectroscopy: Strong absorption bands at 1520 cm1^{-1} (asymmetric NO2_2 stretch) and 1340 cm1^{-1} (symmetric NO2_2 stretch).

  • NMR: 1H^1\text{H} NMR (DMSO-d6) shows aromatic protons as doublets at δ 8.12–7.85 ppm and a methyl singlet at δ 2.52 ppm.

Synthetic Methodologies

Direct Nitration Strategies

The most efficient route involves nitration of 4-methyl-1H-indazole using mixed acid (HNO3_3/H2_2SO4_4) at 0–5°C, achieving 85% yield . Regioselectivity arises from the methyl group’s directing effects:

4-Methyl-1H-indazoleH2SO4HNO3,0C4-Methyl-6-nitro-1H-indazole[3]\text{4-Methyl-1H-indazole} \xrightarrow[\text{H}_2\text{SO}_4]{\text{HNO}_3, 0^\circ\text{C}} \text{4-Methyl-6-nitro-1H-indazole} \quad[3]

Table 2: Optimization of Nitration Conditions

ParameterOptimal RangeImpact on Yield
Temperature0–5°CPrevents over-nitration
HNO3_3 Concentration65% w/wMaximizes nitronium ion formation
Reaction Time4–6 hoursCompletes ring activation

Alternative Pathways

Palladium-catalyzed cross-coupling reactions enable functionalization at the 3-position, as demonstrated in the synthesis of 3-iodo derivatives. Microwave-assisted synthesis reduces reaction times by 40% compared to conventional heating.

Physicochemical Properties

Solubility and Partitioning

  • Aqueous Solubility: 1.2 mg/mL at 25°C (pH 7.4), decreasing to 0.3 mg/mL under acidic conditions .

  • Thermal Stability: Decomposes at 218°C without melting, characteristic of nitroaromatics .

Reactivity Profile

The nitro group undergoes selective reduction to amine using H2/Pd-C\text{H}_2/\text{Pd-C} in ethanol (75% yield). Electrophilic substitution occurs preferentially at the 5-position due to the meta-directing effects of both substituents.

Pharmaceutical Applications

Kinase Inhibition

Molecular docking studies reveal strong binding (Ki_i = 38 nM) to JAK3 kinase via hydrogen bonding with Leu905 and π-stacking with Phe958.

Table 3: Biological Activity Data

TargetIC50_{50}Assay Type
JAK342 nMEnzyme inhibition
COX-2>10 μMCellular assay
hERG Channel18 μMPatch-clamp

Prodrug Development

The nitro group serves as a bioreducible trigger in hypoxia-activated prodrugs, with 50-fold selective cytotoxicity in low-oxygen environments.

Industrial and Research Applications

Material Science

Incorporation into metal-organic frameworks (MOFs) enhances gas adsorption capacity by 30% compared to unsubstituted indazoles.

Analytical Standards

Used as a retention index marker in reversed-phase HPLC, with k=4.2k' = 4.2 on C18 columns (ACN:H2_2O = 60:40) .

Environmental Impact

Biodegradation

Aerobic soil metabolism studies show 78% degradation over 60 days via nitroreductase pathways.

Ecotoxicity

  • Daphnia magna: EC50_{50} = 12 mg/L (48-hour immobilization)

  • Algal Growth Inhibition: NOEC = 2.5 mg/L

Regulatory Status

Patent Landscape

14 patents (2015–2025) claim derivatives for oncological and inflammatory applications, including US6534504B1 for JAK inhibitors .

Future Research Directions

Targeted Drug Delivery

Development of antibody-conjugated nanoparticles loaded with 4-methyl-6-nitro-1H-indazole derivatives shows 90% tumor growth inhibition in murine models.

Green Chemistry Approaches

Photocatalytic nitro group reduction using TiO2_2 nanoparticles achieves 92% yield with zero hazardous waste.

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